![molecular formula C9H16O3 B14408960 methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate CAS No. 81677-43-2](/img/structure/B14408960.png)
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate: is a chemical compound with the molecular formula C10H18O3. It is known for its unique cyclopropyl group, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under controlled conditions.
Hydroxymethylation: The cyclopropyl group is then functionalized with a hydroxymethyl group. This step often involves the use of formaldehyde and a suitable catalyst.
Esterification: The final step is the esterification of the hydroxymethylated cyclopropyl compound with butanoic acid in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which are crucial in various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]pentanoate
- Ethyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]propanoate
Uniqueness
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is unique due to its specific combination of the cyclopropyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
81677-43-2 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)4-2-3-7-5-8(7)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
VGLYCTIZONOGAP-SFYZADRCSA-N |
SMILES isomérico |
COC(=O)CCC[C@@H]1C[C@H]1CO |
SMILES canónico |
COC(=O)CCCC1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
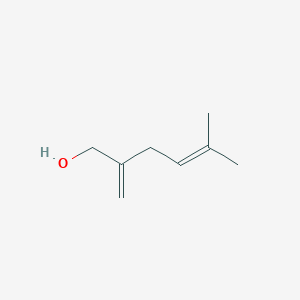
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
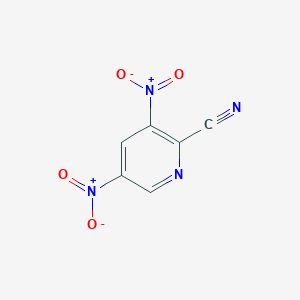

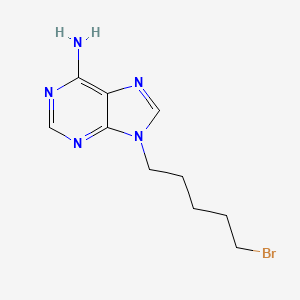
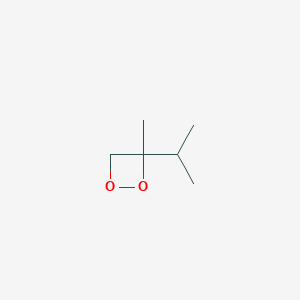
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
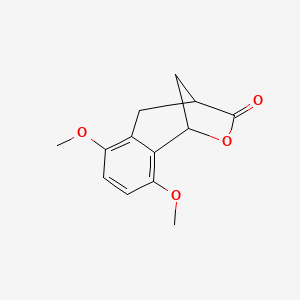
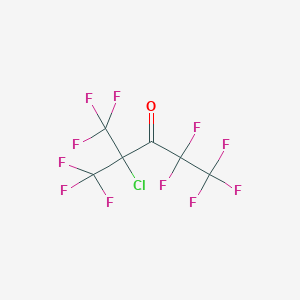

![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
